molecular formula C17H14N2O2 B11846844 Ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate CAS No. 62875-53-0

Ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate

Cat. No.: B11846844
CAS No.: 62875-53-0
M. Wt: 278.30 g/mol
InChI Key: RCAXXGVGYKQHPU-UHFFFAOYSA-N
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Description

Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate: is an organic compound with the molecular formula C16H12N2O2. This compound is characterized by the presence of a naphthalene ring, two cyano groups, and an ester functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate typically involves the reaction of ethyl cyanoacetate with naphthaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps.

Industrial Production Methods: In an industrial setting, the production of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions and metabolic pathways involving ester and cyano groups.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores.

Industry: In the industrial sector, ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester and cyano groups can participate in various biochemical reactions, influencing the activity of enzymes and modulating signaling pathways. The naphthalene ring provides a hydrophobic interaction site, enhancing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-(naphthalen-1-yl)propanoate
  • Ethyl 2,3-dicyano-3-phenylpropanoate
  • Methyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate

Comparison: Ethyl 2,3-dicyano-3-(naphthalen-1-yl)propanoate is unique due to the presence of two cyano groups and a naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds with only one cyano group or different aromatic rings. The naphthalene ring also enhances the compound’s hydrophobicity, making it more suitable for certain applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

62875-53-0

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

ethyl 2,3-dicyano-3-naphthalen-1-ylpropanoate

InChI

InChI=1S/C17H14N2O2/c1-2-21-17(20)16(11-19)15(10-18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15-16H,2H2,1H3

InChI Key

RCAXXGVGYKQHPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C(C#N)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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